Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate

Description

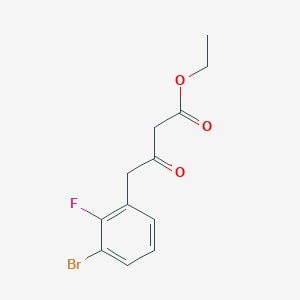

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate (CAS: 2358750-97-5) is a β-keto ester featuring a phenyl ring substituted with bromo (position 3) and fluoro (position 2) groups. The compound’s structure comprises a 3-oxobutanoate ester backbone, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks common in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C12H12BrFO3 |

|---|---|

Molecular Weight |

303.12 g/mol |

IUPAC Name |

ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C12H12BrFO3/c1-2-17-11(16)7-9(15)6-8-4-3-5-10(13)12(8)14/h3-5H,2,6-7H2,1H3 |

InChI Key |

BIJNUCJKHDIXCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=C(C(=CC=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, 2-fluoroacetophenone, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-fluoroacetophenone.

Esterification: The brominated product is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate (CAS: 66073-33-4)

- Structure : Phenyl ring substituted with a nitro group (position 2); β-keto ester (3-oxo).

- Molecular Formula: C₁₂H₁₃NO₅.

- Key Features :

Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate (CAS: 1048916-53-5)

- Structure : Phenyl ring substituted with chloro groups (positions 3 and 4); β-keto ester.

- Molecular Formula : C₁₂H₁₂Cl₂O₃.

- Molar Mass : 275.13 g/mol .

- Key Features: Dichloro substitution increases lipophilicity compared to bromo/fluoro analogs. Potential utility in pesticide synthesis due to halogenated aromatic systems.

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate (CAS: 1260775-51-6)

- Structure : Phenyl ring with chloro (position 3) and fluoro (position 4); γ-keto ester (4-oxo).

- Key Features :

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (CAS: 1402232-56-7)

- Structure : Phenyl ring with fluoro (position 3) and methoxy (position 4); γ-keto ester.

- Molecular Formula : C₁₃H₁₅FO₄.

- Used in experimental phasing pipelines for macromolecular crystallography (indirectly inferred) .

Ethyl 4-(1,3-benzothiazol-2-ylthio)-3-oxobutanoate (CAS: 157219-75-5)

- Structure : Benzothiazole-thio group at the phenyl position; β-keto ester.

- Key Features :

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Key Observations:

- Substituent Effects : Bromo and nitro groups enhance electrophilicity, while methoxy groups donate electrons, altering reaction sites.

- Oxo Position: β-keto esters (3-oxo) favor keto-enol tautomerism and condensations, whereas γ-keto esters (4-oxo) may participate in nucleophilic additions.

- Commercial Availability: Compounds like Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate (5 suppliers) are more accessible, reflecting demand in scalable syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.